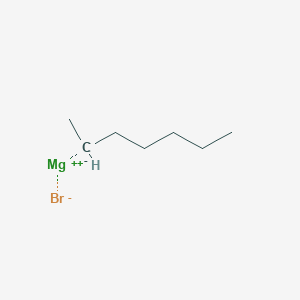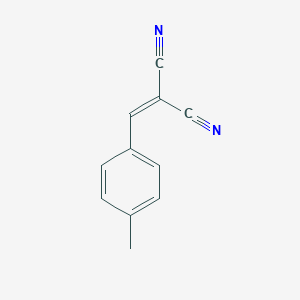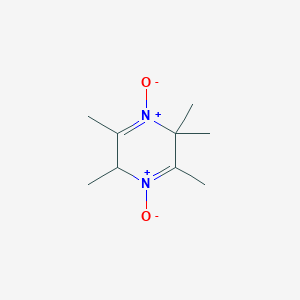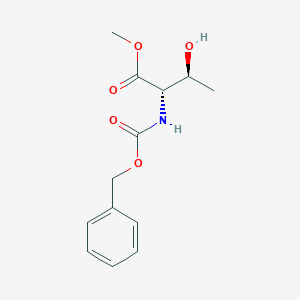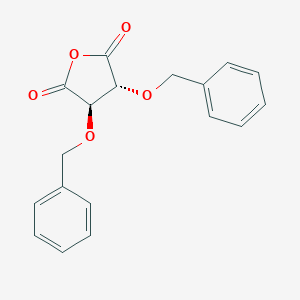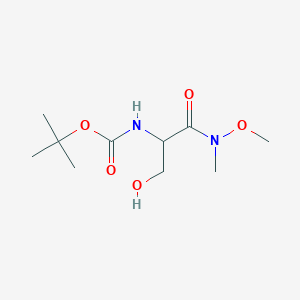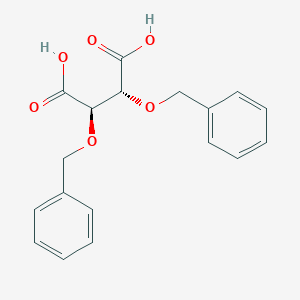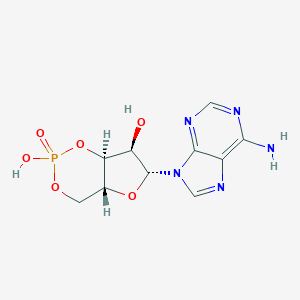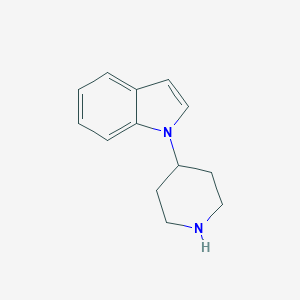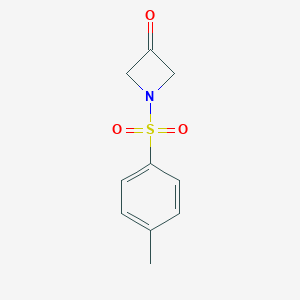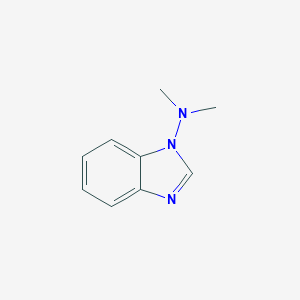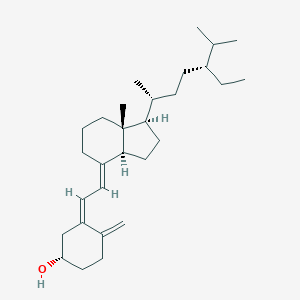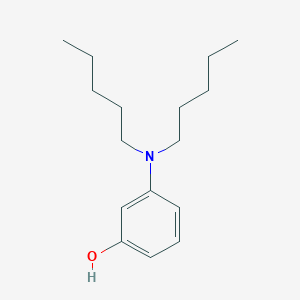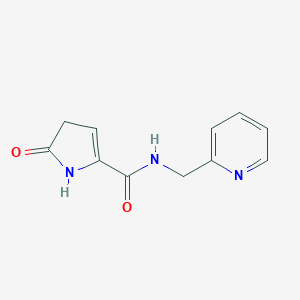
N-(2-Pyridylmethyl)-2-pyrrolidone-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Pyridylmethyl)-2-pyrrolidone-5-carboxylate, also known as PPIC, is a chemical compound that has gained attention in the field of scientific research due to its unique properties and potential applications. PPIC is a pyrrolidone derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mecanismo De Acción
The mechanism of action of N-(2-Pyridylmethyl)-2-pyrrolidone-5-carboxylate is not fully understood, but it is believed to act as a positive allosteric modulator of nicotinic acetylcholine receptors. N-(2-Pyridylmethyl)-2-pyrrolidone-5-carboxylate has been shown to enhance the activity of these receptors, which play a crucial role in the brain's reward system and are involved in nicotine addiction.
Efectos Bioquímicos Y Fisiológicos
N-(2-Pyridylmethyl)-2-pyrrolidone-5-carboxylate has been shown to have a range of biochemical and physiological effects, including neuroprotection, enhancement of cognitive function, and modulation of nicotinic acetylcholine receptors. N-(2-Pyridylmethyl)-2-pyrrolidone-5-carboxylate has also been shown to have anti-inflammatory properties and to inhibit the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(2-Pyridylmethyl)-2-pyrrolidone-5-carboxylate in lab experiments is its ability to enhance the activity of nicotinic acetylcholine receptors, which are involved in a wide range of physiological processes. However, N-(2-Pyridylmethyl)-2-pyrrolidone-5-carboxylate has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several potential future directions for research on N-(2-Pyridylmethyl)-2-pyrrolidone-5-carboxylate. One area of interest is the development of new drugs that target nicotinic acetylcholine receptors and that could be used to treat nicotine addiction. Another potential direction is the investigation of N-(2-Pyridylmethyl)-2-pyrrolidone-5-carboxylate's potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is also needed to fully understand N-(2-Pyridylmethyl)-2-pyrrolidone-5-carboxylate's mechanism of action and to explore its potential applications in other areas of scientific research.
Conclusion:
N-(2-Pyridylmethyl)-2-pyrrolidone-5-carboxylate is a pyrrolidone derivative that has gained attention in the field of scientific research due to its unique properties and potential applications. N-(2-Pyridylmethyl)-2-pyrrolidone-5-carboxylate has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. N-(2-Pyridylmethyl)-2-pyrrolidone-5-carboxylate has been shown to have neuroprotective effects, enhance cognitive function, and modulate nicotinic acetylcholine receptors. N-(2-Pyridylmethyl)-2-pyrrolidone-5-carboxylate has potential applications in the treatment of nicotine addiction and neurodegenerative diseases, and further research is needed to fully understand its mechanism of action and explore its potential in other areas of scientific research.
Métodos De Síntesis
N-(2-Pyridylmethyl)-2-pyrrolidone-5-carboxylate can be synthesized using several methods, including the reaction of 2-pyrrolidone-5-carboxylic acid with 2-bromomethylpyridine, the reaction of 2-pyrrolidone-5-carboxylic acid with 2-chloromethylpyridine, and the reaction of 2-pyrrolidone-5-carboxylic acid with 2-iodomethylpyridine. The most commonly used method involves the reaction of 2-pyrrolidone-5-carboxylic acid with 2-bromomethylpyridine in the presence of a base such as potassium carbonate.
Aplicaciones Científicas De Investigación
N-(2-Pyridylmethyl)-2-pyrrolidone-5-carboxylate has been used extensively in scientific research, particularly in the field of neuroscience. N-(2-Pyridylmethyl)-2-pyrrolidone-5-carboxylate has been shown to have neuroprotective effects, and it has been used to study the role of nicotinic acetylcholine receptors in the brain. N-(2-Pyridylmethyl)-2-pyrrolidone-5-carboxylate has also been used to study the effects of nicotine on the brain and to investigate potential treatments for nicotine addiction.
Propiedades
Número CAS |
124277-35-6 |
|---|---|
Nombre del producto |
N-(2-Pyridylmethyl)-2-pyrrolidone-5-carboxylate |
Fórmula molecular |
C11H11N3O2 |
Peso molecular |
217.22 g/mol |
Nombre IUPAC |
2-oxo-N-(pyridin-2-ylmethyl)-1,3-dihydropyrrole-5-carboxamide |
InChI |
InChI=1S/C11H11N3O2/c15-10-5-4-9(14-10)11(16)13-7-8-3-1-2-6-12-8/h1-4,6H,5,7H2,(H,13,16)(H,14,15) |
Clave InChI |
JKKFHUWBPMPMEM-UHFFFAOYSA-N |
SMILES |
C1C=C(NC1=O)C(=O)NCC2=CC=CC=N2 |
SMILES canónico |
C1C=C(NC1=O)C(=O)NCC2=CC=CC=N2 |
Sinónimos |
KNP 018 KNP-018 N-(2-pyridylmethyl)-2-pyrrolidone-5-carboxylate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



